molecular formula C19H18O3 B14386337 Ethyl 3-oxo-5,5-diphenylpent-4-enoate CAS No. 89861-28-9

Ethyl 3-oxo-5,5-diphenylpent-4-enoate

Cat. No.: B14386337
CAS No.: 89861-28-9
M. Wt: 294.3 g/mol
InChI Key: FDGGMJVZNNLAAL-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-5,5-diphenylpent-4-enoate is a β-keto ester featuring a conjugated enoate system, with two phenyl groups at the C5 position. This compound is characterized by its α,β-unsaturated ketone moiety, which confers reactivity in cycloadditions, nucleophilic additions, and other transformations central to synthetic organic chemistry . Its structure includes a planar enone system (C3=O and C4=C5), stabilized by resonance, and the electron-withdrawing ester group (COOEt) at C3 enhances electrophilic character at the β-carbon. The 5,5-diphenyl substitution introduces steric bulk, influencing both reactivity and crystallographic packing .

Properties

CAS No.

89861-28-9

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

ethyl 3-oxo-5,5-diphenylpent-4-enoate

InChI

InChI=1S/C19H18O3/c1-2-22-19(21)14-17(20)13-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3

InChI Key

FDGGMJVZNNLAAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-5,5-diphenylpent-4-enoate typically involves the condensation of ethyl acetoacetate with benzaldehyde under basic conditions. The reaction proceeds via the formation of an enolate ion from ethyl acetoacetate, which then undergoes nucleophilic addition to benzaldehyde, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-5,5-diphenylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The double bond and keto group can be reduced to form alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl 3-oxo-5,5-diphenylpent-4-enoate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-5,5-diphenylpent-4-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share core structural motifs with Ethyl 3-oxo-5,5-diphenylpent-4-enoate but differ in functional groups and reactivity:

Compound Key Structural Features Synthetic Route Key Properties
Ethyl 4-Bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate Bromine substitution at C4; diphenylmethylene group at C2 Bromination of β-keto ester precursor Enhanced electrophilicity at C4; steric hindrance from diphenylmethylene group
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Ethoxycarbonyloxy group at C5; triple bond (C2≡C3) instead of conjugated enoate Propargylation of homopropargyl alcohols using 1,3-dilithiopropyne Reduced conjugation due to sp-hybridized triple bond; increased thermal stability
This compound (Target compound) Conjugated enoate (C4=C5); β-keto ester at C3 Likely via Claisen condensation or analogous β-keto ester formation High reactivity in Michael additions; planar enone system for π-stacking

Reactivity and Functional Group Analysis

  • Electrophilicity : The α,β-unsaturated ketone in the target compound enables Michael additions and Diels-Alder reactions, whereas the brominated analogue shows heightened electrophilicity at C4 due to bromine’s electron-withdrawing effect.
  • Conjugation Effects: The triple bond in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate disrupts conjugation, reducing resonance stabilization compared to the enoate system. This results in distinct UV-Vis absorption profiles and altered reactivity in cycloadditions.
  • Steric Influences : The diphenyl groups at C5 in all analogues contribute to steric hindrance, affecting crystallization and intermolecular interactions. For example, the brominated derivative exhibits tighter packing in its crystal lattice due to halogen bonding.

Crystallographic and Geometric Comparisons

  • Bond Angles and Lengths: In this compound analogues, the C4=C5 bond length in the enoate system is ~1.34 Å (typical for conjugated double bonds), whereas the C2≡C3 bond in the ynoate derivative is ~1.20 Å (characteristic of sp-hybridized carbons). The C–O bond lengths in the ethoxycarbonyloxy group of Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate average 1.36–1.43 Å , consistent with ester carbonyl resonance.
  • Dihedral Angles: The phenyl rings at C5 in the target compound adopt a near-perpendicular dihedral angle (~85–90°) relative to the enone plane, minimizing steric clash . In contrast, the ynoate derivative shows greater torsional flexibility due to the linear triple bond.

Table 1: Comparative Crystallographic Data

Parameter This compound (Inferred) Ethyl 4-Bromo Derivative Ethyl 5-[(ethoxycarbonyl)oxy] ynoate
Crystal System Monoclinic (predicted) Monoclinic Triclinic
Space Group P2₁/c P2₁/c
Unit Cell Volume (ų) ~2000 (estimated) 1007.2 1142.5
Key Bond Length (C–X) C=O: 1.21 Å; C=C: 1.34 Å C–Br: 1.93 Å C≡C: 1.20 Å

Key Observations:

  • The ynoate derivative’s triclinic packing reflects reduced symmetry due to the linear alkyne and bulky ethoxycarbonyloxy group.
  • Halogen bonding in the brominated analogue contributes to its dense monoclinic lattice.

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